![molecular formula C22H26N2O B5733727 3-(4-isopropylphenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5733727.png)
3-(4-isopropylphenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-isopropylphenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as IPA-3 and has been found to exhibit inhibitory effects on several kinases. The purpose of
Mechanism of Action
The mechanism of action of IPA-3 involves the inhibition of PAK kinases. PAK kinases are involved in the regulation of actin cytoskeleton and cell migration. By inhibiting PAK kinases, IPA-3 can prevent the migration and invasion of cancer cells. IPA-3 has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
IPA-3 has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. It has also been shown to decrease the expression of matrix metalloproteinases, which are involved in tissue remodeling and cancer metastasis. IPA-3 has been found to inhibit the growth of several cancer cell lines, including breast cancer, prostate cancer, and glioblastoma.
Advantages and Limitations for Lab Experiments
IPA-3 is a potent inhibitor of PAK kinases and can be used in various lab experiments to study the role of PAK kinases in cellular processes. However, IPA-3 has poor solubility in water, which can limit its use in some experiments. Additionally, IPA-3 has been found to exhibit off-target effects on other kinases, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of IPA-3. One potential direction is the development of more potent and selective PAK inhibitors. Another direction is the investigation of the role of PAK kinases in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the therapeutic potential of IPA-3 in combination with other drugs should be explored.
In conclusion, IPA-3 is a chemical compound that has potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation. Its mechanism of action involves the inhibition of PAK kinases, and it has been found to exhibit anti-inflammatory and anti-cancer effects. IPA-3 has advantages and limitations for lab experiments, and there are several future directions for its study.
Synthesis Methods
The synthesis of IPA-3 involves the reaction between 4-isopropylphenylboronic acid and 4-(1-pyrrolidinyl)phenylisocyanide in the presence of palladium catalyst and copper iodide. The reaction is carried out in dimethylformamide and yields IPA-3 as a white solid. The purity of the compound can be increased through recrystallization.
Scientific Research Applications
IPA-3 has been found to exhibit inhibitory effects on several kinases, including PAK1, PAK2, and PAK4. These kinases are involved in various cellular processes, including cell proliferation, migration, and survival. IPA-3 has been studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation.
properties
IUPAC Name |
(E)-3-(4-propan-2-ylphenyl)-N-(4-pyrrolidin-1-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-17(2)19-8-5-18(6-9-19)7-14-22(25)23-20-10-12-21(13-11-20)24-15-3-4-16-24/h5-14,17H,3-4,15-16H2,1-2H3,(H,23,25)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYCUQJBGGHNLH-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

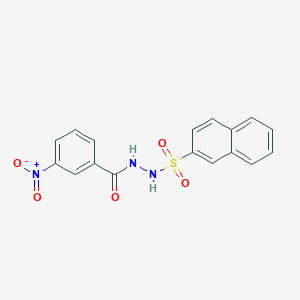
![methyl 2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoate](/img/structure/B5733651.png)
![4-hydroxy-3,3-dimethyl-2-(5-methyl-2-furyl)-1,4-diazaspiro[4.6]undec-1-en-6-one oxime 1-oxide](/img/structure/B5733666.png)
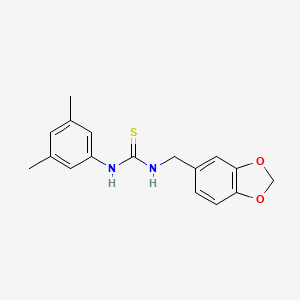


![3-[7-(carboxymethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid](/img/structure/B5733704.png)
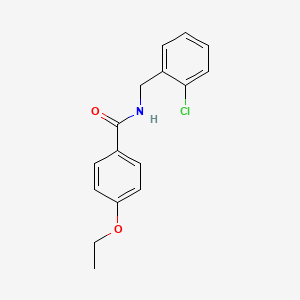
![2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5733723.png)

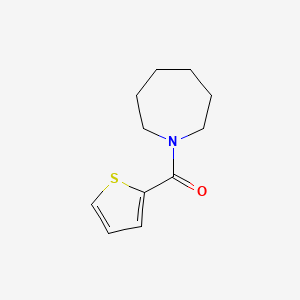
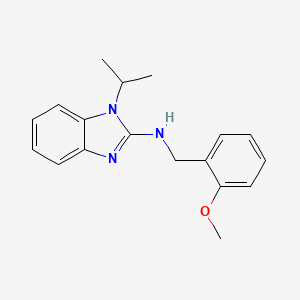
![1-[4-(4-tert-butylphenoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5733747.png)
![N-[4-(acetylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B5733752.png)